molecular formula C13H16N4O2 B2915636 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine CAS No. 1429418-87-0

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B2915636
CAS No.: 1429418-87-0
M. Wt: 260.297
InChI Key: QJJGSBIARPZHLI-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H16N4O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-3-amino-4-nitropyrazole with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitro group.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-N-(2-phenylethyl)pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-4-nitro-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure but with a fluorobenzyl group instead of a phenylethyl group.

Uniqueness

1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and phenylethyl groups, along with the nitro and pyrazole moieties, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-4-nitro-N-(2-phenylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-16-10-12(17(18)19)13(15-16)14-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJGSBIARPZHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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